

An In-depth Technical Guide to 2-Bromophenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **2-Bromophenylhydrazine** hydrochloride (CAS No: 50709-33-6). It delves into the compound's critical properties, core applications in synthesis, and provides validated, step-by-step protocols to empower your research and development endeavors.

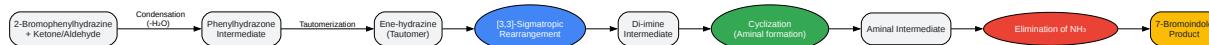
Compound Profile and Physicochemical Properties

2-Bromophenylhydrazine hydrochloride is a vital reagent in organic synthesis, primarily utilized as a precursor for constructing indole scaffolds.^[1] The strategic placement of the bromine atom on the phenyl ring at the ortho position offers a unique steric and electronic profile, influencing its reactivity and providing a valuable synthetic handle for further functionalization.

Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. However, it is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating stringent safety protocols during handling.^{[2][3][4]}

Table 1: Physicochemical and Safety Data for **2-Bromophenylhydrazine** Hydrochloride

Property	Value	Source(s)
CAS Number	50709-33-6	[4]
Molecular Formula	C ₆ H ₇ BrN ₂ ·HCl	[5]
Molecular Weight	223.50 g/mol	[4]
Appearance	White to light yellow or light orange crystalline powder	[5][6]
Melting Point	189 °C (decomposition)	[5]
Solubility	Slightly soluble in Methanol.	[5][6]
GHS Hazard	H314: Causes severe skin burns and eye damage.	[3][4]
Storage	Store locked up in a cool, dry, dark place under an inert atmosphere.[2][5][6]	


Core Reactivity: The Fischer Indole Synthesis

The most prominent application of **2-Bromophenylhydrazine** hydrochloride is in the Fischer indole synthesis, a robust and versatile method for creating the indole nucleus discovered by Emil Fischer in 1883.[7][8] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the indole.[7][9][10]

The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃.[7][8][11] The reaction proceeds through several key mechanistic steps, as illustrated below.

Mechanistic Pathway of the Fischer Indole Synthesis

The accepted mechanism involves the initial formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine.[9][10] Protonation of this intermediate facilitates a[3][3]-sigmatropic rearrangement, leading to a di-imine. Subsequent cyclization and elimination of ammonia under acidic conditions yield the final aromatic indole product.[7][10]

[Click to download full resolution via product page](#)

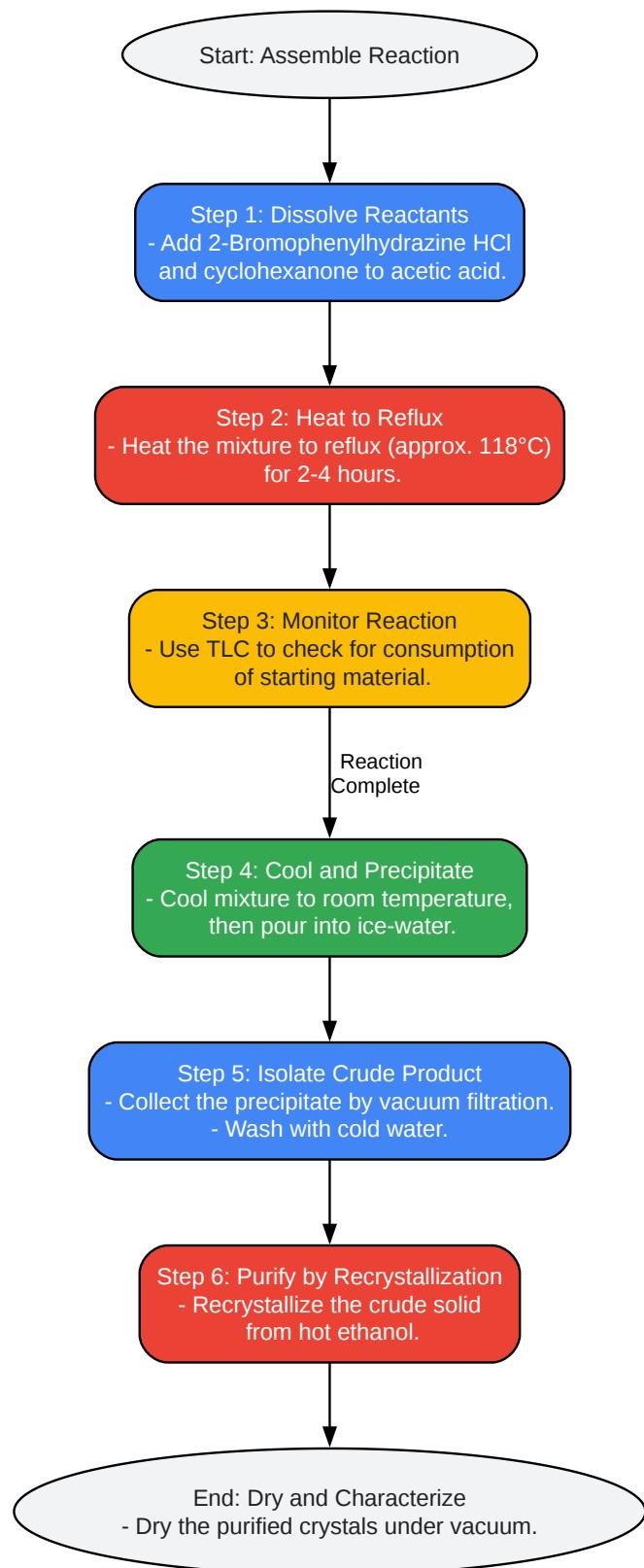
Caption: Mechanism of the Fischer Indole Synthesis.

Application in Heterocyclic Synthesis: A Validated Protocol

The synthesis of 7-bromoindoles from **2-Bromophenylhydrazine** hydrochloride is a foundational step for creating more complex molecules. The bromine atom at the 7-position serves as a versatile handle for subsequent cross-coupling reactions like Suzuki or Sonogashira, enabling the construction of diverse molecular architectures.[12]

Below is a field-proven, self-validating protocol for the synthesis of a 7-bromoindole derivative using cyclohexanone as the carbonyl partner.

Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydrocarbazole


Objective: To synthesize 7-Bromo-1,2,3,4-tetrahydrocarbazole from **2-Bromophenylhydrazine** hydrochloride and cyclohexanone via an acid-catalyzed Fischer indolization.

Materials:

- **2-Bromophenylhydrazine** hydrochloride (1.0 eq)
- Cyclohexanone (1.1 eq)
- Glacial Acetic Acid (as solvent and catalyst)
- Ethanol (for recrystallization)
- Round-bottom flask with reflux condenser

- Magnetic stirrer and heating mantle
- Standard glassware for workup and filtration

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for 7-Bromoindole Derivative Synthesis.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromophenylhydrazine** hydrochloride.
- Solvent and Reagent Addition: Add glacial acetic acid to the flask to act as both the solvent and the acid catalyst.^[11] Begin stirring, then add cyclohexanone dropwise. The molar ratio should be carefully controlled as an excess of the ketone can lead to side products.
- Indolization: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-4 hours. The causality here is that sufficient thermal energy is required to overcome the activation barrier for the^{[3][3]}-sigmatropic rearrangement, while the acidic medium catalyzes the key protonation and elimination steps.^{[7][10]}
- Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC). A self-validating checkpoint is the disappearance of the starting hydrazine spot.
- Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring. This will cause the organic product to precipitate.
- Purification: Collect the crude solid by vacuum filtration, washing with copious amounts of cold water to remove residual acetic acid. The product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Applications in Drug Development & Medicinal Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.^{[13][14][15]} The introduction of a bromine atom, as facilitated by **2-Bromophenylhydrazine** hydrochloride, is particularly significant. Halogen substitutions on the indole ring have been shown to enhance the anticancer activity of compounds.^[16]

The 7-bromoindole derivatives synthesized from this precursor are valuable intermediates for creating a wide range of biologically active molecules.[12] They are key building blocks in the synthesis of compounds targeting various conditions, from cancer and infections to neurological disorders.[13][16][17] The bromine atom not only influences the electronic properties and metabolic stability of the final molecule but also provides a reactive site for further diversification through palladium-catalyzed cross-coupling reactions.[12][18]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the critical importance of safety. **2-Bromophenylhydrazine** hydrochloride is a corrosive material that causes severe skin burns and eye damage.[19]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[2][3]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[2][19] Avoid generating dust.
- First Aid: In case of skin contact, immediately flush with water for at least 15 minutes and remove contaminated clothing.[2][19] For eye contact, rinse cautiously with water for several minutes.[2][3] In all cases of exposure, seek immediate medical attention.[2][19]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [2][3]

By understanding the properties, reactivity, and safe handling of **2-Bromophenylhydrazine** hydrochloride, researchers can effectively leverage this powerful reagent to advance their synthetic chemistry and drug discovery programs.

References

- AK Scientific, Inc. (n.d.). **2-Bromophenylhydrazine** hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (n.d.). **2-Bromophenylhydrazine** hydrochloride, 98%.
- ECHEMI. (n.d.). **2-Bromophenylhydrazine** hydrochloride SDS, 50709-33-6 Safety Data Sheets.
- Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. *RSC Advances*, 7(85), 53975-53990.

- PubChem. (n.d.). **2-Bromophenylhydrazine** hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **2-Bromophenylhydrazine** Hydrochloride.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). *Molecules*, 29(11), 2533. Retrieved from www.ncbi.nlm.nih.gov/pmc/articles/PMC11173205/
- ChemicalBook. (n.d.). 4-Bromophenylhydrazine hydrochloride.
- Fisher Scientific. (2009). Safety Data Sheet: **2-Bromophenylhydrazine** hydrochloride.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. *Molecules*, 18(6), 6620-6662. Retrieved from www.ncbi.nlm.nih.gov/pmc/articles/PMC6270589/
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine hydrochloride, 99%.
- European Patent Office. (2010). Patent EP1633750B1: Synthesis of 5-substituted 7-azaindoles and 7-azaindolines.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). *Current Organic Chemistry*, 5(5), 471-506.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. *Molecules*, 15(4), 2345-2355. Retrieved from www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/
- Parlichem. (2025). **2-Bromophenylhydrazine** Hydrochloride: A Versatile Intermediate for Organic Synthesis.
- LookChem. (n.d.). **2-Bromophenylhydrazine** hydrochloride.
- Biosynth. (n.d.). 4-Bromophenylhydrazine hydrochloride.
- Le, T. N., et al. (2018). Different strategies for synthesis of 7-azaindoles. *ResearchGate*.
- BLD Pharm. (n.d.). (4-Bromophenyl)hydrazine hydrochloride.
- BenchChem. (2025). A Technical Review on the Synthesis and Biological Applications of 3-Substituted Indoles.
- Google Patents. (n.d.). CN103387514A - Preparation method of **2-bromophenylhydrazine** hydrochloride.
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
- MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications.

- Larsson, U., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. *The Journal of Organic Chemistry*, 76(11), 4434-4443.
- ChemicalBook. (n.d.). **2-Bromophenylhydrazine** hydrochloride | 50709-33-6.
- Google Patents. (n.d.). CN101148420A - Preparation method for **2-bromophenylhydrazine**.
- Patsnap. (n.d.). Preparation method for **2-bromophenylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromophenylhydrazine hydrochloride | C6H8BrCIN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromophenylhydrazine hydrochloride | lookchem [lookchem.com]
- 6. 2-Bromophenylhydrazine Hydrochloride | 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. nbino.com [nbino.com]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromophenylhydrazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091577#sigma-aldrich-2-bromophenylhydrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com